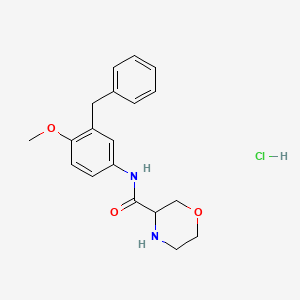
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized by scientists at Merck & Co. in the early 1990s. Since then, it has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine acts as a selective antagonist of dopamine D4 receptors, which are primarily located in the prefrontal cortex and limbic regions of the brain. By blocking the activity of these receptors, this compound can modulate the release of neurotransmitters such as dopamine and norepinephrine, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the activity of dopamine D4 receptors in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making. It has also been shown to modulate the activity of dopamine D4 receptors in the limbic regions of the brain, which are involved in emotional processing and reward-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine in scientific research is its selectivity for dopamine D4 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation of using this compound is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research involving 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine. For example, studies could investigate the role of dopamine D4 receptors in other brain regions and in different physiological and behavioral processes. Additionally, studies could investigate the potential therapeutic applications of this compound in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder. Finally, studies could investigate the potential use of this compound as a tool for studying the role of dopamine D4 receptors in various animal models of disease.
Méthodes De Synthèse
The synthesis of 4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine involves several steps, including the reaction of 4-fluoroaniline with 1-bromo-3-chloropropane, followed by the reaction of the resulting 4-fluoro-N-(3-chloropropyl)aniline with sodium hydride and 1-bromo-3-propan-2-ylsulfonylpropane. The final step involves the reaction of the resulting this compound with lithium aluminum hydride.
Applications De Recherche Scientifique
4-(4-Fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine has been used extensively in scientific research to study the role of dopamine D4 receptors in various physiological and behavioral processes. For example, studies have shown that this compound can modulate the activity of dopamine D4 receptors in the prefrontal cortex, which is involved in cognitive processes such as working memory, attention, and decision-making.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1-(3-propan-2-ylsulfonylpropyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26FNO2S/c1-14(2)22(20,21)13-3-10-19-11-8-16(9-12-19)15-4-6-17(18)7-5-15/h4-7,14,16H,3,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYOUZGSMFGFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCCN1CCC(CC1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-(2,5-dimethylphenyl)ethanone;hydrochloride](/img/structure/B7639766.png)
![N-[(4-fluorophenyl)-pyridin-4-ylmethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7639769.png)
![[5-Chloro-2-[(1-ethylimidazol-2-yl)methylamino]phenyl]-phenylmethanol](/img/structure/B7639770.png)
![1-[2-(Aminomethyl)-4-methylpiperazin-1-yl]-2-[2-(trifluoromethyl)phenyl]ethanone;hydrochloride](/img/structure/B7639778.png)
![1-phenyl-1-pyridin-3-yl-N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]methanamine](/img/structure/B7639786.png)
![N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]-2-(1,3,5-trimethylpyrazol-4-yl)oxyacetamide](/img/structure/B7639787.png)

![3-(benzimidazol-1-yl)-N-[2-hydroxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B7639804.png)

![(9-Hydroxy-3-azabicyclo[3.3.1]nonan-3-yl)-(5-methyloxolan-2-yl)methanone](/img/structure/B7639819.png)
![1-Phenyl-2-[4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)morpholin-3-yl]ethanone](/img/structure/B7639835.png)
![N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)morpholine-3-carboxamide;hydrochloride](/img/structure/B7639854.png)

